1-Bromo-4-(2,2,3,3-tetrafluorocyclopropyl)benzene
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Overview
Description
1-Bromo-4-(2,2,3,3-tetrafluorocyclopropyl)benzene is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with a 2,2,3,3-tetrafluorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2,2,3,3-tetrafluorocyclopropyl)benzene can be achieved through several methods. One common approach involves the bromination of 4-(2,2,3,3-tetrafluorocyclopropyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2,2,3,3-tetrafluorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 4-(2,2,3,3-tetrafluorocyclopropyl)aniline when using an amine nucleophile.
Coupling Reactions: Products include biaryl compounds with various functional groups depending on the boronic acid used.
Scientific Research Applications
1-Bromo-4-(2,2,3,3-tetrafluorocyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorinated analogs of biologically active compounds.
Medicine: Exploration in drug discovery for the synthesis of novel pharmaceuticals with improved properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2,2,3,3-tetrafluorocyclopropyl)benzene involves its ability to undergo various chemical transformations. The bromine atom serves as a reactive site for substitution and coupling reactions, while the tetrafluorocyclopropyl group imparts unique electronic and steric effects that influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Bromo-4-(2,2,3,3-tetrafluorocyclopropyl)benzene is unique due to the presence of the tetrafluorocyclopropyl group, which provides distinct electronic properties and steric hindrance compared to other fluorinated bromobenzenes. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
922141-49-9 |
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Molecular Formula |
C9H5BrF4 |
Molecular Weight |
269.03 g/mol |
IUPAC Name |
1-bromo-4-(2,2,3,3-tetrafluorocyclopropyl)benzene |
InChI |
InChI=1S/C9H5BrF4/c10-6-3-1-5(2-4-6)7-8(11,12)9(7,13)14/h1-4,7H |
InChI Key |
LFSACMZBDYUGAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(C2(F)F)(F)F)Br |
Origin of Product |
United States |
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